1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol is a chemical compound characterized by its unique structure, which features an indene backbone with a methylamino group and a hydroxyl group. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is classified under organic compounds, specifically as a substituted indene derivative.
The compound's IUPAC name is 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol, and it has the chemical formula with the CAS number 1409881-94-2. It is primarily sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its synthesis and properties.
The synthesis of 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol can be achieved through several routes. A common method involves the reduction of corresponding indene derivatives using reducing agents like lithium aluminum hydride in solvents such as tetrahydrofuran. This method allows for the formation of the desired compound with high yield and purity.
The reaction conditions typically require careful control of temperature and pressure to optimize yield. For industrial production, continuous flow reactors may be employed to maintain consistent reaction parameters, allowing for scalable synthesis while minimizing by-products.
The molecular structure of 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol can be represented as follows:
This structure highlights the presence of the hydroxyl group and the methylamino substitution on the indene framework.
The compound's molecular weight is approximately 179.25 g/mol. The structural formula indicates that it has both polar (hydroxyl) and non-polar (indene) characteristics, influencing its solubility and reactivity.
1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield different derivatives depending on the reducing agent employed.
Substitution: The methylamino group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents for these reactions include strong acids or bases and specific catalysts. Controlled temperatures are essential to achieve desired products efficiently.
The physical properties of 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol include:
Key chemical properties include:
Aminoindane derivatives constitute a structurally distinctive class of compounds with demonstrated significance in pharmaceutical development due to their privileged scaffolds. These molecules exhibit enhanced binding capabilities to biological targets, particularly within the central nervous system (CNS) and pain pathways, attributable to their conformational rigidity and balanced lipophilicity [6]. The incorporation of the aminoindane core facilitates improved blood-brain barrier penetration compared to flexible alkylamines, making it invaluable in neuropharmacology [6]. Patent US20140309206A1 specifically identifies aminoindane derivatives as modulators of neuronal receptors and enzymes, highlighting their therapeutic versatility for conditions ranging from chronic pain to psychiatric disorders [6].
Table 1: Biologically Active Aminoindane Derivatives and Their Applications
Compound Name | Biological Activity | Research Application |
---|---|---|
2-Aminoindane | Stimulant properties | Neuropharmacology research |
GDC-0879 | BRAF kinase inhibition | Anticancer drug development |
BCI hydrochloride | Dual-specificity phosphatase inhibition | Cellular signaling studies |
1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol | Synthetic intermediate & pharmacophore | Targeted therapeutic discovery |
The molecular architecture of aminoindane derivatives enables strategic functionalization at multiple sites, allowing medicinal chemists to fine-tune pharmacokinetic properties. For instance, the patent literature demonstrates that substitutions on the amine group or indane ring system significantly modulate receptor affinity and selectivity [6]. The target compound serves as a precursor to more complex molecules featuring sulfonamide linkages and heterocyclic extensions, which exhibit enhanced target engagement in preclinical models [4] [6].
1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol (C₁₁H₁₅NO, MW 177.247) possesses a stereochemically rich framework characterized by a chiral indanol core fused to an aminomethyl group [1]. The molecule's three-dimensional conformation is defined by its bicyclic indane system, which restricts rotational freedom and imposes distinct spatial orientations on its functional groups. This rigidity differentiates it from flexible chain-like amines and enhances receptor binding specificity . Key pharmacophoric elements include:
The compound's structural metrics are captured in its SMILES representation (CNCC1(CCC2=CC=CC=C21)O) and InChIKey (IAAMIQKECKWDPE-UHFFFAOYSA-N), which encode its atomic connectivity and stereochemical features [1]. When compared to simpler analogs like 1-methyl-2,3-dihydro-1H-inden-1-ol (C₁₀H₁₂O), the addition of the methylaminomethyl group substantially increases hydrogen bonding capacity and basicity (calculated pKa ~9.5), enhancing its potential for ionic interactions in physiological environments [3].
The synthetic exploration of indanone derivatives dates to early 20th-century organic chemistry, but targeted development of 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol emerged substantially later in response to medicinal chemistry needs. Key milestones include:
Table 2: Historical Development Timeline
Year | Development Milestone | Significance |
---|---|---|
Pre-2010 | 2-Aminoindane pharmacological studies | Validated aminoindane scaffold for CNS activity |
2013 | Commercial availability of target compound | Enabled broad research access (CAS 1409881-94-2) |
2014 | US20140309206A1 patent filing | Formalized therapeutic applications in pain & psychiatry |
2023 | Spectroscopic validation studies | Confirmed structure-function relationships |
The compound's emergence coincided with pharmaceutical chemistry's shift toward three-dimensionally complex scaffolds. Its registered CAS number (1409881-94-2) in 2011-2012 facilitated standardized research, while subsequent patent applications demonstrated its transformation into lead compounds through strategic derivatization at the amine and hydroxyl positions [1] [6]. Modern applications leverage its scaffold for developing covalent inhibitors and bifunctional therapeutic agents, particularly through conjugation with heterocyclic systems documented in Sigma-Aldrich's specialty chemical listings [4].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: